Physicochemical and Structural Profiling of 2-(Ethylamino)-2-methylpropanoic Acid Hydrochloride in Peptidomimetics
Executive Summary In the pursuit of metabolically stable and conformationally constrained therapeutics, unnatural amino acids serve as critical structural engines. 2-(Ethylamino)-2-methylpropanoic acid hydrochloride (oft...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of metabolically stable and conformationally constrained therapeutics, unnatural amino acids serve as critical structural engines. 2-(Ethylamino)-2-methylpropanoic acid hydrochloride (often referred to as N-Ethyl-Aib·HCl) represents a highly specialized building block in modern peptide chemistry. By combining the helix-inducing properties of α-aminoisobutyric acid (Aib) with the hydrogen-bond disrupting nature of N-alkylation, this compound allows researchers to precisely engineer β-turns, enhance lipophilicity, and confer absolute resistance to proteolytic cleavage.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic logic behind its conformational impact, and self-validating protocols for its incorporation into complex peptidomimetics.
Molecular Identity and Physicochemical Properties
The physical behavior of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride is dictated by its dense steric environment. The presence of a gem-dimethyl group at the α-carbon, coupled with an ethyl substitution on the amine, creates a highly hindered secondary amine.
The compound is commercially supplied as a hydrochloride salt . The causality behind this formulation is threefold:
Oxidative Stability: Free base secondary amines are prone to oxidation. Protonation stabilizes the amine.
Handling & Hygroscopicity: The free base of such a lipophilic amino acid is often a viscous oil or amorphous solid. The HCl salt ensures a crystalline, free-flowing powder that allows for precise stoichiometric weighing.
Solubility: The salt form significantly enhances solubility in polar aprotic solvents (like DMF or NMP) required for Solid-Phase Peptide Synthesis (SPPS).
Incorporating N-Ethyl-Aib into a peptide backbone fundamentally alters the local secondary structure. Standard Aib residues strongly restrict the Ramachandran dihedral angles (φ, ψ) to regions corresponding to α-helices or 3₁₀-helices. However, the addition of the N-ethyl group introduces a profound structural disruption.
When the tertiary amide bond is formed at the N-Ethyl-Aib nitrogen, the loss of the amide hydrogen removes a critical hydrogen-bond donor. Furthermore, the massive steric clash between the N-ethyl group and the α-gem-dimethyl group alters the energy barrier for s-cis / s-trans isomerization of the preceding amide bond. This steric crowding forces the peptide backbone to adopt specific turn conformations, making N-alkylated Aib derivatives potent inducers of distorted β-turns and cyclic β-hairpin structures .
Conformational logic of N-Ethyl-Aib modulating peptide secondary structures.
Self-Validating Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS) with N-Ethyl-Aib
Coupling amino acids to or from N-Ethyl-Aib is notoriously difficult. Standard carbodiimide chemistry (e.g., DIC/Oxyma) at room temperature lacks the kinetic energy to overcome the steric shielding of the fully substituted α-carbon and the N-ethyl group.
Causality of Protocol Design: To drive amidation, we must use highly reactive active esters (like HATU/HOAt) or acid fluorides, combined with elevated temperatures (microwave assistance at 75°C). To ensure scientific integrity, the workflow below is designed as a self-validating system , utilizing orthogonal colorimetric tests to verify each step before proceeding.
Step-by-Step Methodology:
Resin Swelling & Deprotection: Swell the resin in DMF. Remove the Fmoc group of the terminal amino acid using 20% piperidine in DMF.
Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance confirms complete deprotection.
Coupling Fmoc-N-Ethyl-Aib-OH: Pre-activate 4 equivalents of Fmoc-N-Ethyl-Aib-OH with 3.9 eq HATU and 8 eq DIEA in DMF. Add to the resin and heat to 75°C for 30 minutes.
Validation: Perform a Kaiser Test . A negative result (yellow) confirms the primary amine on the resin has been fully consumed. A positive result (blue) triggers an automatic re-coupling.
Deprotection of N-Ethyl-Aib: Treat with 20% piperidine in DMF.
Validation: Perform a Chloranil Test (specific for secondary amines). A positive result (blue/green) confirms the successful exposure of the N-ethyl secondary amine.
Coupling the Next Amino Acid: Convert the subsequent Fmoc-amino acid to an acid fluoride (using cyanuric fluoride) or use triphosgene, and couple at 75°C for 60 minutes.
Validation: Repeat the Chloranil Test . A negative result confirms the sterically hindered secondary amine has been successfully acylated.
Self-validating SPPS workflow for sterically hindered N-Ethyl-Aib coupling.
Computational predictive models (like cLogP) often fail for highly hindered, unnatural salt forms because they cannot accurately account for the unique hydration sphere of the gem-dimethyl/N-ethyl combination. Therefore, an empirical shake-flask LC-MS method is required.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the hydrochloride salt in DMSO.
Equilibration: Spike the stock into a biphasic system of 1-octanol and PBS (pH 7.4) at a 1:1 ratio. Shake vigorously at 25°C for 24 hours to ensure thermodynamic equilibrium.
Phase Separation: Centrifuge at 4000 rpm for 15 minutes to break any micro-emulsions.
Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute and analyze via LC-MS/MS (MRM mode).
System Validation (Mass Balance): Calculate the total mass recovered (
Massoctanol+Massaqueous
). The assay is only validated if the mass balance recovery is between 95% and 105%, proving that the compound did not precipitate at the interface or adsorb to the plasticware.
Pharmacokinetic Implications in Drug Design
The integration of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride into a therapeutic peptide yields two profound pharmacokinetic advantages:
Absolute Proteolytic Resistance: Endopeptidases and exopeptidases rely on specific spatial recognition of the amide backbone. The dual steric shield of the α,α-dialkyl group and the N-ethyl group physically blocks protease active sites from accessing the scissile bond.
Enhanced Membrane Permeability: By eliminating a hydrogen bond donor (via N-alkylation) and adding hydrophobic bulk (the ethyl and methyl groups), the overall lipophilicity of the peptide increases. This shifts the molecule's profile toward favorable passive membrane diffusion, a critical hurdle in developing orally bioavailable peptide therapeutics.
Exploratory
A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-(Ethylamino)-2-methylpropanoic Acid Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Unseen Architecture of a Novel Amino Acid Analogue In the landscape of pharmaceutical development and materials science...
Author: BenchChem Technical Support Team. Date: March 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Unseen Architecture of a Novel Amino Acid Analogue
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a crystalline solid is a cornerstone of understanding its physical and chemical behavior. This guide addresses the comprehensive process of determining the crystal structure of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride, a synthetic amino acid derivative of potential interest. As of this writing, the crystal structure for this specific compound has not been publicly reported. Therefore, this document serves as both a detailed procedural manual and a forward-looking framework for its analysis. We will navigate the complete workflow, from the foundational step of obtaining single crystals to the final validation and interpretation of the atomic-level architecture. This guide is structured to provide not just the "how," but the critical "why" behind each methodological choice, ensuring a robust and scientifically defensible outcome.
Part 1: The Genesis of Analysis - Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The quality of the final structural model is inextricably linked to the quality of the single crystal from which the data is collected.
Synthesis of 2-(Ethylamino)-2-methylpropanoic Acid Hydrochloride
A plausible and efficient synthesis begins with the commercially available 2-aminoisobutyric acid (2-methylalanine). A reductive amination reaction with acetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) would yield the N-ethylated amino acid. Subsequent treatment of the free amino acid with a stoichiometric amount of hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) would precipitate the desired hydrochloride salt.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging and empirical step. For a polar, water-soluble small molecule like an amino acid hydrochloride, several techniques should be systematically explored.[1]
Core Principle: The goal is to achieve slow, controlled supersaturation, allowing molecules to order themselves into a well-defined lattice rather than crashing out as an amorphous powder or polycrystalline mass.
Common Crystallization Protocols:
Slow Evaporation:
Dissolve the compound in a suitable solvent (e.g., a mixture of ethanol and water) to near-saturation at room temperature.
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks.
Vapor Diffusion (Liquid-Vapor):
Dissolve the compound in a "good" solvent in which it is readily soluble (e.g., water).
Place this solution in a small, open vial.
Place the small vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the good solvent (e.g., isopropanol or acetone).
Over time, the vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization.
Cooling Crystallization:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Slowly cool the solution. A programmable water bath or a well-insulated Dewar flask can be used to control the cooling rate.
Selecting the Ideal Crystal:
A suitable crystal should be visually inspected under a polarizing microscope.[2][3] Key characteristics include:
Transparency and Clarity: The crystal should be free of cracks, inclusions, or cloudiness.
Well-defined Edges and Faces: This indicates an ordered internal structure.
Uniform Extinction: When viewed between crossed polarizers, a single crystal should extinguish light uniformly as the stage is rotated.
Appropriate Size: For modern diffractometers, a crystal with dimensions of approximately 0.1 to 0.3 mm in all directions is ideal.[3]
Part 2: Illuminating the Lattice - Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[4]
The Workflow of Data Acquisition
The following diagram outlines the logical flow from a selected crystal to a raw dataset ready for analysis.
Caption: Workflow from crystal selection to processed diffraction data.
Detailed Experimental Protocol
Crystal Mounting: A selected crystal is affixed to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N) and mounted on a goniometer head.
Data Collection:
The crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.
Initial diffraction images are taken to determine the unit cell parameters and the crystal's orientation matrix.[4]
The instrument's software uses this information to suggest a data collection strategy designed to measure a complete, unique, and redundant set of diffraction data.[5]
Data Reduction:
The raw diffraction images are processed to integrate the intensity of each reflection.
Corrections are applied for various experimental factors, including Lorentz-polarization effects and absorption of X-rays by the crystal.
The output is a reflection file containing the Miller indices (h, k, l), the integrated intensity, and the standard uncertainty for each reflection.
Part 3: From Data to Model - Structure Solution and Refinement
With a processed reflection file in hand, the next stage is to solve the "phase problem" and build an atomic model that accurately represents the molecule and its arrangement in the crystal.
The Phase Problem and Structure Solution
The diffraction experiment measures the intensities (related to the amplitude) of the diffracted X-rays, but the phase information is lost. To reconstruct the electron density map of the crystal, both amplitude and phase are required. For small molecules like the title compound, this is typically solved using direct methods. These are statistical methods that use relationships between the intensities of certain reflections to derive initial phase estimates.
Software and Refinement Pipeline
Modern crystallographic analysis is streamlined by integrated software suites. Olex2 is a popular graphical interface that incorporates powerful underlying programs like SHELXT (for structure solution) and SHELXL (for refinement).[6][7][8][9]
Caption: The iterative process of structure solution and refinement.
Refinement Protocol
Initial Solution: The structure solution program provides an initial model of the heavier atoms (C, N, O, Cl).
Iterative Refinement: This model is refined against the experimental data using a least-squares algorithm. The process minimizes the difference between the observed structure factor amplitudes and those calculated from the model.
Anisotropic Displacement Parameters (ADPs): Initially, atoms are refined isotropically (as spheres). In later stages, they are refined anisotropically (as ellipsoids) to model their thermal motion more accurately.
Hydrogen Atom Placement: Hydrogen atoms are typically located from a difference Fourier map, which reveals regions of residual electron density. They are then refined using appropriate geometric constraints.
Convergence: The refinement is considered complete when the model converges, meaning that further cycles of refinement do not produce significant changes in the atomic parameters or the R-factors.
Part 4: Ensuring Scientific Integrity - Validation and Interpretation
A solved structure is not complete until it has been rigorously validated and its key chemical features have been interpreted.
Validation with checkCIF
The final Crystallographic Information File (CIF) must be submitted to the International Union of Crystallography's (IUCr) checkCIF service.[10][11][12][13][14] This automated tool performs hundreds of checks on the geometric and crystallographic data, flagging potential issues as ALERTS.
Level A ALERTS: Indicate serious problems that must be resolved or explained.
Level B ALERTS: Suggest unusual features that require investigation.
Level C ALERTS: Are less severe and often informational.
A publication-quality structure should be free of Level A and B alerts, or provide a scientifically sound justification for their presence in the CIF.
Key Quantitative Data and Figures of Merit
The quality of the final model is assessed using several statistical parameters, which should always be reported.
Parameter
Description
Typical Value for a Good Structure
R1
The traditional R-factor, measuring agreement for observed reflections.
< 0.05 (5%)
wR2
A weighted R-factor based on all reflection data.
< 0.15 (15%)
GooF
Goodness-of-Fit. Should be close to 1.
0.9 - 1.1
Max/Min Residual Density (e⁻/ų)
The largest peaks and holes in the final difference map.
< ±0.5 (for C,H,N,O compounds)
Interpretation: Unveiling the Supramolecular Chemistry
The true value of a crystal structure lies in the chemical insights it provides. For 2-(Ethylamino)-2-methylpropanoic acid hydrochloride, the analysis would focus on:
Molecular Conformation: Determining the torsion angles of the ethyl group and the conformation of the amino acid backbone.
Intermolecular Interactions: As a salt, hydrogen bonding is expected to be the dominant force in the crystal packing. The chloride anion (Cl⁻) will act as a hydrogen bond acceptor from the protonated amine (N⁺-H) and the carboxylic acid (O-H) groups.
Caption: Key hydrogen bonds stabilizing the crystal lattice.
Part 5: A Holistic View - Corroborative Analytical Techniques
While SC-XRD provides the definitive solid-state structure, other techniques offer complementary data that validate the findings.
Spectroscopic Analysis:
FTIR Spectroscopy: Can confirm the presence of key functional groups (C=O, O-H, N-H) and their involvement in hydrogen bonding, which is reflected in shifts in their vibrational frequencies.[15][16]
NMR Spectroscopy: ¹H and ¹³C NMR of the dissolved compound confirms the covalent molecular structure determined by XRD.[17][18][19]
Thermal Analysis:
Differential Scanning Calorimetry (DSC): Provides a precise melting point, which is an indicator of crystal purity and lattice energy.[20][21][22][23][24]
Thermogravimetric Analysis (TGA): Determines the thermal stability of the compound and can identify the presence of any solvate molecules (e.g., water) in the crystal lattice by showing mass loss at specific temperatures.[20][21][22][23][24]
Conclusion
The determination of the crystal structure of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride is a multi-step process that demands rigor at every stage, from chemical synthesis to final data validation. By following the comprehensive workflow detailed in this guide—encompassing meticulous crystallization, precise data collection, robust refinement, and thorough validation—researchers can produce a scientifically sound and defensible structural model. This atomic-level blueprint is invaluable, providing fundamental insights into the solid-state properties that are critical for applications in drug development, formulation, and materials science.
References
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-9. URL: [Link][10]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL: [Link][11]
International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link][12]
Spek, A. L. (2009). Structure validation in chemical crystallography. ResearchGate. URL: [Link][13]
Spek, A. L. (2019). checkCIF validation ALERTS: what they mean and how to respond. SciSpace. URL: [Link][14]
Spix, L., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. URL: [Link][1]
Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Retrieved from [Link][6]
JP2003137850A - Method for producing amino acid ester hydrochloride. Google Patents. URL: [25]
Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. ResearchGate. URL: [Link][7]
NPTEL-NOC IITM. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. URL: [Link][2]
Puschmann, H., & Dolomanov, O. V. (n.d.). Olex2 and olex2.refine. IUCr Journals. URL: [Link][8]
Minor, W., et al. (2017). Data Collection for Crystallographic Structure Determination. PMC - NIH. URL: [Link][5]
Kwiecień, A., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. PubMed. URL: [Link][4]
Frankel, M., et al. (1953). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society. URL: [Link][26]
OlexSys. (n.d.). Structure Solution. Retrieved from [Link][27]
UBC Chemistry. (2018). Notes on OLEX2. URL: [Link][9]
Myung, K., et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. URL: [Link][28]
WO2010102471A1 - Method for preparing amino acid chelating copper hydroxychloride crystals and use thereof. Google Patents. URL: [29]
Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC - NIH. URL: [Link][20]
O'Dell, L. A., et al. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides. ACS Publications. URL: [Link][17]
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link][3]
NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. YouTube. URL: [Link][30]
Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. URL: [Link][21]
University of Melbourne. (n.d.). TGA-DSC - Research at Melbourne. Retrieved from [Link][22]
Rahman, M. M., et al. (2022). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Chemistry. URL: [Link][23]
Ueda, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. URL: [Link][18]
Khonsari, H. (1976). THE 19F NMR OF AMINO ACID DERIVATIVES. ScholarWorks. URL: [Link][19]
Zhang, H., et al. (2000). Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles. Analyst. URL: [Link][16]
Thermodynamic Stability Profiling of 2-(Ethylamino)-2-methylpropanoic Acid Hydrochloride: A Comprehensive Guide for Preformulation
Executive Summary In the landscape of modern drug development, unnatural amino acids are critical building blocks for designing peptidomimetics, prodrugs, and sterically hindered active pharmaceutical ingredients (APIs)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development, unnatural amino acids are critical building blocks for designing peptidomimetics, prodrugs, and sterically hindered active pharmaceutical ingredients (APIs). 2-(Ethylamino)-2-methylpropanoic acid hydrochloride (CAS: 1240528-14-6) —an
N
-ethylated derivative of 2-aminoisobutyric acid (AIB)—represents a highly specialized moiety.
As a Senior Application Scientist, I approach preformulation not as a routine checklist, but as a rigorous thermodynamic puzzle. The stability of this molecule is governed by a delicate balance between the stabilizing steric hindrance of its gem-dimethyl groups and the destabilizing hygroscopic tendencies of its hydrochloride salt form. This whitepaper provides an in-depth, self-validating framework for profiling the thermodynamic stability of this compound, ensuring robust data generation for downstream formulation.
Chemical Context & Structural Thermodynamics
To predict the stability of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride, we must first understand the causality driven by its molecular architecture:
The Thorpe-Ingold Effect (Steric Hindrance): The gem-dimethyl groups at the alpha-carbon restrict the molecule's conformational flexibility (dihedral angles
ϕ
and
ψ
). Thermodynamically, this lowers the configurational entropy (
ΔSconf
). When incorporated into peptide chains, the free energy of folding (
ΔG=ΔH−TΔS
) is highly favorable because the entropy penalty has already been "paid" by the steric bulk.
N
-Alkylation: The addition of the ethyl group to the amine increases the molecule's lipophilicity (logP). However, this bulky group disrupts the highly ordered intermolecular hydrogen-bond network typically seen in primary amino acids, thereby lowering the enthalpy of fusion (
ΔHfus
) and altering solid-state stability[1].
The Hydrochloride Salt Lattice: The free zwitterionic form of this molecule is less stable and less soluble. Converting it to the HCl salt significantly increases the crystal lattice energy, improving thermal stability. However, the chloride ion acts as a potent hydrogen-bond acceptor for atmospheric moisture, introducing a critical vulnerability to deliquescence [2.12].
Mechanistic Pathways of Degradation
Chemical degradation is never random; it is a consequence of specific thermodynamic barriers being breached by environmental stress. For amino acid hydrochlorides, the primary vectors of instability are thermal stress and moisture[2].
Under elevated temperatures, the degradation pathway follows a distinct sequence. Heat provides the activation energy (
Ea
) required to overcome the lattice enthalpy, leading to an endothermic dehydrohalogenation (loss of HCl gas). Once the protective salt bridge is broken, the intermediate undergoes an exothermic decarboxylation or dealkylation event.
Fig 1. Mechanistic degradation pathway of the API under thermal and humidity stress.
In my experience directing preformulation workflows, the failure to decouple moisture-induced phase transitions from true chemical degradation is a primary cause of late-stage formulation failure. To ensure trustworthiness, every protocol must be a self-validating system —incorporating orthogonal checks to prevent data misinterpretation.
Protocol 1: Thermal Degradation Kinetics via Coupled TGA-FTIR
Thermogravimetric Analysis (TGA) measures mass loss, but it cannot identify what is being lost. By coupling TGA with Fourier-Transform Infrared Spectroscopy (FTIR), we validate the chemical nature of the evolved gas.
Step 1: Load 5–10 mg of the HCl salt into an alumina crucible.
Step 2: Purge the system with dry Nitrogen at 50 mL/min to prevent oxidative artifacts.
Step 3: Heat from 25°C to 300°C at a rate of 10°C/min.
Step 4 (Self-Validation): Route the exhaust gas through a heated transfer line into the FTIR gas cell.
Causality Check: If mass loss occurs at 120°C, the FTIR spectra will confirm if it is surface moisture (O-H stretch at 3400 cm⁻¹) or premature dehydrohalogenation (H-Cl stretch at 2886 cm⁻¹). This prevents the misclassification of a drying event as a degradation event.
Protocol 2: Hygroscopicity Profiling via DVS-PXRD
Dynamic Vapor Sorption (DVS) quantifies moisture uptake, but it does not reveal structural changes. We couple DVS with post-analysis Powder X-Ray Diffraction (PXRD).
Step 1: Equilibrate 10 mg of the sample at 0% Relative Humidity (RH) at 25°C until the mass stabilizes (
Δm/dt<0.002%/min
).
Step 2: Increase RH in 10% increments up to 90% RH, holding at each step until equilibrium is reached.
Step 3: Reverse the cycle back to 0% RH to assess hysteresis.
Step 4 (Self-Validation): Immediately analyze the post-DVS sample via PXRD.
Causality Check: If the DVS shows a 5% mass gain, the PXRD diffractogram will confirm if the crystal lattice remained intact (surface adsorption) or if new diffraction peaks emerged, indicating the formation of a crystalline hydrate or an amorphous phase[2.12].
Protocol 3: Solution Thermodynamics via Isothermal Microcalorimetry (IMC)
Accelerated stability studies at high temperatures (e.g., 60°C) often force degradation pathways that do not occur at room temperature. IMC measures the minute heat flow (microwatts) of degradation reactions at ambient conditions[3].
Step 1: Prepare a saturated aqueous solution of the API.
Step 2: Seal the sample in a glass ampoule and place it in the microcalorimeter at 25°C alongside a reference ampoule (pure solvent).
Step 3: Monitor the heat flow (
dq/dt
) over 7 days.
Step 4 (Self-Validation): Repeat the experiment at 37°C and 45°C. Use the van 't Hoff equation to calculate the standard molar enthalpy (
ΔHm∘
) and confirm the linearity of the pKa shifts[4].
Fig 2. Thermodynamic profiling workflow for amino acid hydrochloride salts.
Quantitative Data Presentation
Based on the structural thermodynamics of
N
-alkylated AIB derivatives, the following table summarizes the anticipated thermodynamic parameters. These values serve as a predictive baseline for evaluating experimental deviations.
Thermodynamic Parameter
Symbol
Expected Range / Value
Mechanistic Implication
Melting / Decomposition Temp
Tm
/
Td
210°C – 230°C
Indicates lattice energy; decomposition usually co-occurs with melting due to HCl gas loss.
Activation Energy of Degradation
Ea
80 – 120 kJ/mol
The energy barrier required to initiate dealkylation or decarboxylation in the solid state.
Critical Relative Humidity
CRH
70% – 75% at 25°C
The point of deliquescence; dictates strict desiccant requirements for bulk API storage.
Gibbs Free Energy of Solvation
ΔGsolv
< 0 kJ/mol (Spontaneous)
High aqueous solubility driven by the ionic nature of the hydrochloride salt.
Enthalpy of Fusion
ΔHfus
20 – 35 kJ/mol
Lower than unsubstituted AIB due to the
N
-ethyl group disrupting optimal hydrogen bonding.
Conclusion & Strategic Implications
The thermodynamic stability of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride is defined by the tension between its sterically rigid carbon backbone and its reactive, moisture-sensitive salt bridge. By employing self-validating analytical workflows—such as TGA-FTIR and DVS-PXRD—drug development professionals can accurately map the boundaries of its stability. Understanding these thermodynamic parameters is not merely an academic exercise; it is the foundational step in designing robust solid oral dosage forms, selecting appropriate packaging, and ensuring the long-term efficacy of the final pharmaceutical product.
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Ethylamino)-2-methylpropanoic acid hydrochloride is a chemical compound of interest in various research and development sectors. A precise u...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylamino)-2-methylpropanoic acid hydrochloride is a chemical compound of interest in various research and development sectors. A precise understanding of its fundamental chemical properties, particularly its molecular weight and exact mass, is a critical prerequisite for its accurate identification, quantification, and application in experimental and developmental pipelines. This technical guide provides a comprehensive overview of these two crucial parameters, detailing their theoretical basis, determined values, and the experimental methodologies for their verification.
Distinguishing Molecular Weight and Exact Mass
In the realm of chemical characterization, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts.
Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. This value is expressed in grams per mole ( g/mol ) and is what is typically used in stoichiometric calculations for bulk quantities of a substance.
Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is a more precise value, expressed in Daltons (Da), and is a key parameter in high-resolution mass spectrometry for determining the elemental composition of a molecule.[1]
The distinction becomes critical in analytical techniques capable of high mass resolution, where the minute mass differences between isotopes are discernible.[2][3]
Core Physicochemical Properties
A summary of the key mass-related properties of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride is presented below.
Property
Value
Unit
Molecular Formula
C₆H₁₄ClNO₂
Molecular Weight
167.64
g/mol
Exact Mass
167.07131
Da
Note: The molecular weight is based on the average atomic weights of the elements, while the exact mass is calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Experimental Determination of Molecular Weight and Exact Mass
This section outlines the authoritative and validated experimental protocols for the determination of the molecular weight and exact mass of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride.
Determination of Molecular Weight by Potentiometric Titration
The molecular weight of an amine hydrochloride can be experimentally determined by titration. This classical analytical method relies on the basicity of the amine functional group.
The amine hydrochloride is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint of the titration, where the amine has been completely neutralized, can be determined potentiometrically using a pH electrode. By knowing the mass of the sample and the amount of titrant required to reach the equivalence point, the molecular weight can be calculated.
Preparation of Standardized 0.1 M Sodium Hydroxide (NaOH) Solution:
Prepare a 0.1 M NaOH solution by dissolving approximately 4.0 g of NaOH pellets in 1 L of deionized water.
Standardize the NaOH solution by titrating against a primary standard, such as potassium hydrogen phthalate (KHP).
Titration of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride:
Accurately weigh approximately 150-200 mg of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride into a 150 mL beaker.
Dissolve the sample in approximately 50 mL of deionized water.
Place a calibrated pH electrode into the solution.
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.
Continue the titration past the equivalence point.
Determine the equivalence point from the titration curve (the point of maximum inflection) or its first derivative.
Calculation of Molecular Weight:
Molecular Weight ( g/mol ) = (mass of sample (g) * 1000) / (volume of NaOH at equivalence point (L) * Molarity of NaOH (mol/L))
The choice of potentiometric titration is based on its reliability and the clear acid-base chemistry of amine hydrochlorides. The use of a pH electrode provides a more objective and accurate determination of the endpoint compared to colorimetric indicators, which can be subjective.
Caption: Workflow for Molecular Weight Determination by Potentiometric Titration.
Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the definitive technique for determining the exact mass of a molecule, providing a high degree of confidence in its elemental composition.[4][5]
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[6] In HRMS, the instrument has a high resolving power, allowing it to distinguish between ions with very similar m/z values.[7] For 2-(Ethylamino)-2-methylpropanoic acid hydrochloride, the molecule is first ionized, typically by electrospray ionization (ESI), and the resulting ions are guided into the mass analyzer. The instrument then measures the m/z of the protonated molecule [M+H]⁺ with high accuracy.
Sample Preparation:
Prepare a dilute solution of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride (typically 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
Instrument Calibration:
Calibrate the high-resolution mass spectrometer using a standard calibration solution with known m/z values across the desired mass range. This ensures high mass accuracy.
Infusion and Ionization:
Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve a stable and abundant ion signal for the protonated molecule.
Mass Analysis:
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
The high-resolution mass analyzer (e.g., Orbitrap, FT-ICR) will provide a spectrum with narrow peaks, allowing for the accurate determination of the m/z of the monoisotopic peak of the [M+H]⁺ ion.
Data Analysis and Exact Mass Calculation:
From the measured m/z of the [M+H]⁺ ion, subtract the mass of a proton (1.007276 Da) to obtain the exact mass of the neutral molecule.
Compare the experimentally determined exact mass with the theoretical exact mass calculated from the molecular formula (C₆H₁₃NO₂) to confirm the elemental composition.
ESI is a soft ionization technique that is well-suited for polar molecules like amino acid derivatives, as it minimizes fragmentation and preserves the molecular ion. The use of a high-resolution mass analyzer is essential to differentiate the analyte from potential isobaric interferences and to achieve the mass accuracy required to confidently determine the elemental formula.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Overcoming Extreme Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS) Using 2-(Ethylamino)-2-methylpropanoic Acid Hydrochloride
Executive Summary
The incorporation of N-alkylated,
α,α
-disubstituted amino acids into peptide backbones is a critical strategy for enhancing proteolytic stability and enforcing specific secondary structures (e.g.,
310
-helices). However, 2-(Ethylamino)-2-methylpropanoic acid (N-Ethyl-Aib) presents one of the most formidable synthetic challenges in modern peptide chemistry. Standard coupling protocols (e.g., DIC/HOBt or HBTU) routinely fail to yield functionalized products due to extreme steric shielding.
This application note provides a field-validated, self-monitoring protocol for the successful incorporation of N-Ethyl-Aib. By leveraging in situ acid fluoride generation for monomer attachment and microwave-assisted morpholino-uronium (COMU) chemistry for subsequent chain elongation, researchers can bypass the kinetic bottlenecks associated with this highly hindered building block.
Mechanistic Context: The "Dual Steric Penalty"
To successfully synthesize peptides containing N-Ethyl-Aib, one must understand the causality behind the failure of standard reagents. N-Ethyl-Aib imposes a dual steric penalty :
α,α
-gem-dimethyl restriction: The Aib backbone severely restricts the Ramachandran
ϕ
and
ψ
dihedral angles, heavily shielding the reactive centers.
N-ethyl rotational sweep: The N-ethyl substitution introduces a freely rotating alkyl chain that physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack.
To couple the Fmoc-N-Ethyl-Aib-OH monomer to the growing peptide chain, we utilize Tetramethylfluoroformamidinium hexafluorophosphate (TFFH). As demonstrated by Carpino et al., TFFH converts the carboxylic acid into an acid fluoride in situ. Because the fluoride ion is the smallest stable leaving group, the resulting acyl fluoride lacks the bulky steric footprint of an OBt or Oxyma ester, allowing it to easily penetrate the hindered environment of the resin-bound peptide.
Strategy 2: Microwave-Assisted COMU Coupling
The most difficult step is coupling the next amino acid onto the secondary amine of the N-Ethyl-Aib residue. Here, we deploy COMU, a third-generation uronium salt featuring a morpholino skeleton and an Oxyma leaving group . To overcome the massive activation energy barrier, this coupling is performed under microwave irradiation at 75°C .
(Note: For ultra-complex sequences where even MW-COMU yields are suboptimal, recent 2025 innovations utilizing Immobilized Ribosome-Mimicking Molecular Reactors (RMMR) can be employed to bypass two-phase acyl transfer entirely .)
Workflow & Mechanistic Visualizations
Caption: Mechanistic pathway of in situ acid fluoride generation using TFFH to overcome steric shielding.
Caption: End-to-end SPPS workflow for the incorporation and elongation of N-Ethyl-Aib residues.
Materials & Reagents
Solid Support: ChemMatrix resin (PEG-based). Rationale: PEG resins exhibit superior swelling properties in the presence of highly aggregating or sterically hindered sequences compared to standard polystyrene.
Target Monomer: 2-(Ethylamino)-2-methylpropanoic acid hydrochloride (Fmoc-protected prior to use, or utilized as Fmoc-N-Ethyl-Aib-OH
⋅
HCl).
Because the monomer is supplied as a hydrochloride salt, the HCl must be neutralized to prevent premature termination of the coupling reaction and to free the amine/carboxylate for activation.
Dissolution: Dissolve 3.0 equivalents (relative to resin loading) of Fmoc-N-Ethyl-Aib-OH
⋅
HCl in a 1:1 mixture of DMF/DCM.
Neutralization: Add 7.0 equivalents of DIPEA. Causality: 3 eq neutralizes the HCl salt, 3 eq acts as the base for TFFH activation, and 1 eq remains as a buffer.
Activation: Add 3.0 equivalents of TFFH to the solution. Stir at room temperature for 15 minutes. The formation of the acid fluoride can be validated via IR spectroscopy (appearance of a carbonyl fluoride peak at ~1842 cm
−1
).
Phase 2: Coupling Fmoc-N-Ethyl-Aib-OH to the Resin
Resin Prep: Swell the ChemMatrix resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x) and DCM (5x).
Coupling: Add the pre-activated acid fluoride solution (from Phase 1) to the resin.
Reaction: Agitate at room temperature for 3 hours.
Validation (Self-Validating Checkpoint): Perform a Kaiser Test. A negative result (yellow) indicates successful coupling to the primary amine of the preceding amino acid.
Phase 3: Elongation (Coupling ONTO the N-Ethyl-Aib Residue)
This step couples the next amino acid to the highly hindered secondary amine of the N-Ethyl-Aib residue.
Aggressive Deprotection: The Fmoc group on the N-Ethyl-Aib residue is sterically shielded. Use 20% Piperidine + 0.1 M DBU in DMF for 3 x 10 minutes to ensure complete removal.
Activation: In a separate vial, dissolve 5.0 equivalents of the next Fmoc-AA-OH and 5.0 equivalents of COMU in DMF. Add 10.0 equivalents of TMP. Causality: TMP is a highly hindered base that prevents base-catalyzed degradation of COMU while effectively driving the reaction.
Microwave Coupling: Add the activated mixture to the resin. Transfer to a microwave peptide synthesizer. Irradiate at 75°C for 15 minutes (ensure temperature feedback control is active to prevent thermal degradation).
Validation (Self-Validating Checkpoint): Perform a Chloranil Test . Causality: The Kaiser test yields false negatives for secondary amines. The Chloranil test will correctly identify unreacted N-ethyl secondary amines (blue/green if incomplete, colorless/yellow if successful).
Quantitative Data Analysis
The following table summarizes the expected coupling efficiencies when attempting to elongate the peptide chain onto the N-Ethyl-Aib residue, demonstrating the necessity of the MW-COMU or RMMR protocols.
Coupling Strategy
Reagents / Base
Conditions
Expected Yield (%)
Standard Carbodiimide
DIC / OxymaPure
3 hours, 25°C
< 5%
Standard Uronium
HATU / DIPEA
3 hours, 25°C
10 - 15%
Acid Fluoride
TFFH / DIPEA
3 hours, 25°C
40 - 55%
Microwave Uronium
COMU / TMP
15 mins, 75°C
85 - 92%
Immobilized Reactor
RMMR Technology
2 hours, 25°C
> 95%
Troubleshooting & Quality Control
Incomplete Deprotection: If the Chloranil test is negative before coupling the next amino acid, the Fmoc group on the N-Ethyl-Aib was not removed. Increase DBU concentration to 0.2 M and extend deprotection time.
Micro-Cleavage Protocol: To create a self-validating system, always perform a micro-cleavage after Phase 3. Withdraw 5 mg of resin, treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS. The mass shift must correspond to the exact mass of the newly added amino acid; a missing mass indicates failure at the steric bottleneck.
Des-fluoro Side Reactions: When using TFFH, ensure strictly anhydrous DMF/DCM is used during activation to prevent hydrolysis of the acid fluoride back to the unreactive carboxylic acid.
References
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Validated URL:[Link]
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Validated URL:[Link]
Collins, J. M., et al. (2021). An Optimized Safe Process from Bench to Pilot cGMP Production of API Eptifibatide Using a Multigram-Scale Microwave-Assisted Solid-Phase Peptide Synthesizer. Organic Process Research & Development. Validated URL:[Link]
Wei, S., et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Nature Chemistry. Validated URL:[Link]
Application
Application Note: NMR Characterization and Structural Validation of 2-(Ethylamino)-2-methylpropanoic Acid Hydrochloride
Target Audience: Researchers, Analytical Chemists, and Peptide Drug Development Professionals Document Type: Technical Protocol & Structural Validation Guide Executive Summary & Chemical Context Unnatural amino acids, pa...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Peptide Drug Development Professionals
Document Type: Technical Protocol & Structural Validation Guide
Executive Summary & Chemical Context
Unnatural amino acids, particularly
α,α
-dialkyl amino acids like
α
-aminoisobutyric acid (Aib), are indispensable building blocks in modern peptide therapeutics. The N-alkylated derivative, 2-(Ethylamino)-2-methylpropanoic acid (commonly referred to as N-ethyl-2-methylalanine or N-ethyl-Aib), introduces severe conformational constraints into peptide backbones.
Mechanistically, the incorporation of N-alkylated Aib residues restricts
ϕ
and
ψ
dihedral angles, effectively inducing
β
-turn or
310
-helical conformations while conferring significant resistance to proteolytic degradation [3]. However, the combination of steric hindrance from the gem-dimethyl groups and the absence of an amide hydrogen makes these residues susceptible to specific side reactions during solid-phase peptide synthesis (SPPS), such as the acidolysis of the N-acyl-N-alkyl-Aib-Xaa bond [4].
Because of these synthetic challenges, rigorous analytical characterization of the starting material—typically synthesized, purified, and stored as the highly stable hydrochloride salt (CAS: 1240528-14-6) [1]—is paramount before committing it to expensive peptide elongation cycles.
Logical flowchart demonstrating the structure-function relationship of N-Ethyl-Aib.
To establish a self-validating analytical system, experimental conditions must be chosen based on the specific physicochemical properties of the hydrochloride salt.
Sample Preparation Protocol
Solvent Selection (Causality): Weigh 15–20 mg of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride [1]. Dissolve in 0.6 mL of Deuterium Oxide (D₂O).
Why D₂O? The hydrochloride salt is highly polar. D₂O provides complete solubility while avoiding the massive dynamic range issues associated with H₂O. Note that the exchangeable protons (-NH₂⁺- and -COOH) will rapidly exchange with deuterium and merge into the HOD solvent peak.
Internal Standard: Add 0.1% 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS).
Why DSS? Standard Tetramethylsilane (TMS) is insoluble in aqueous media; DSS provides a reliable 0.0 ppm reference in D₂O.
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Critical Insight: Because the molecule contains two quaternary carbons (C-
α
and C=O) that lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, a longer relaxation delay (D1 = 5–10 s) or an inverse-gated decoupling sequence (zgig) is recommended if quantitative carbon integration is required.
Data Presentation & Causal Analysis
¹H NMR Assignments (400 MHz, D₂O, 298 K)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Structural Assignment
1.28
Triplet (t)
7.2
3H
Ethyl -CH₃
1.55
Singlet (s)
-
6H
gem-CH₃ (
α
-methyls)
3.10
Quartet (q)
7.2
2H
Ethyl -CH₂-
4.79
Broad Singlet (br s)
-
-
HOD (Solvent + -NH₂⁺ / -COOH)
Mechanistic Explanation of Shifts:
The Ethyl Group (
A3X2
System): The ethyl -CH₂- protons are severely deshielded (
δ
3.10 ppm) compared to standard alkanes. This is caused by the strong inductive electron-withdrawing effect of the adjacent, positively charged secondary amine (-NH₂⁺-). They split into a quartet (
n+1=4
) due to the adjacent methyl group.
The gem-Dimethyls: Appearing as a sharp 6H singlet at
δ
1.55 ppm, these methyl groups are attached to the quaternary
α
-carbon. Because there are no adjacent protons, they experience zero scalar (
J
) coupling. Their magnetic equivalence is maintained by rapid free rotation around the C-
α
bond on the NMR timescale.
¹³C NMR Assignments (100 MHz, D₂O, 298 K)
Chemical Shift (
δ
, ppm)
Carbon Type
Structural Assignment
11.5
Primary (CH₃)
Ethyl -CH₃
23.5
Primary (CH₃)
gem-CH₃ (
α
-methyls)
41.2
Secondary (CH₂)
Ethyl -CH₂-
61.5
Quaternary (C)
C-
α
(Central Carbon)
176.0
Quaternary (C)
Carboxyl C=O
Self-Validating System & Quality Control
A robust analytical protocol must validate its own findings. To confirm the identity and purity of N-ethyl-2-methylalanine [2], execute the following cross-validations:
Self-validating NMR analytical workflow for structural verification of N-Ethyl-Aib.
Troubleshooting & Validation Checks
Strict Integration Ratios: The ¹H integration ratio must be exactly 3:2:6 (Ethyl CH₃ : Ethyl CH₂ : gem-CH₃). Any excess in the 6H singlet region indicates contamination with unreacted
α
-aminoisobutyric acid (Aib) starting material.
2D COSY Verification: The spectrum must show a single, distinct cross-peak correlating the triplet at 1.28 ppm with the quartet at 3.10 ppm. Crucially, the 6H singlet at 1.55 ppm must remain completely isolated with no off-diagonal correlations.
2D HSQC Carbon Validation: The HSQC spectrum will map the protons to their directly attached carbons. The absence of HSQC correlations for the signals at 61.5 ppm and 176.0 ppm serves as a self-validating proof that these are indeed quaternary carbons, confirming the fully substituted nature of the C-
α
center.
References
Title: Stabilization of Cyclic β-Hairpins by Ugi-Reaction-Derived N-Alkylated Peptides: The Quest for Functionalized β-Turns | Source: Organic Letters (ACS Publications) | URL: [Link]
Title: Side Reactions in Peptide Synthesis - 1st Edition | Source: Elsevier | URL: [Link]
Method
Application Notes and Protocols: Synthesis and Scale-Up of 2-(Ethylamino)-2-methylpropanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This document provides a comprehensive guide to the synthesis of 2-(Ethylamino)-2-me...
Abstract: This document provides a comprehensive guide to the synthesis of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride, a valuable building block in pharmaceutical development. A detailed, laboratory-scale protocol based on the robust Strecker synthesis is presented, followed by an in-depth analysis of the critical parameters and strategic considerations for a safe and efficient scale-up to pilot and industrial production. This guide is intended to equip researchers and process chemists with the necessary knowledge to not only synthesize this target molecule but also to anticipate and address the challenges of large-scale manufacturing.
Introduction: The Significance of α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids are of significant interest in medicinal chemistry. The presence of two substituents on the α-carbon imparts unique conformational constraints on peptides, leading to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles. 2-(Ethylamino)-2-methylpropanoic acid, in particular, serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its hydrochloride salt form often provides improved handling, stability, and solubility characteristics, making it ideal for pharmaceutical applications.
The synthesis of such sterically hindered amino acids presents unique challenges. The Strecker synthesis, a classic and versatile method for producing α-amino acids, is particularly well-suited for the preparation of α,α-disubstituted analogs from a ketone precursor.[1][2] This application note will detail a proposed synthesis route based on this well-established reaction.
Proposed Synthesis Route: A Modified Strecker Approach
The synthesis of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride can be efficiently achieved through a three-step process:
Formation of the α-Aminonitrile: A modified Strecker reaction involving the one-pot reaction of acetone, ethylamine, and a cyanide source to form 2-(ethylamino)-2-methylpropanenitrile.[1][3]
Hydrolysis of the Nitrile: Acid-catalyzed hydrolysis of the intermediate α-aminonitrile to the corresponding carboxylic acid.[4]
Formation and Isolation of the Hydrochloride Salt: Conversion of the amino acid to its hydrochloride salt and subsequent crystallization to yield the final product in high purity.[5]
The overall synthetic pathway is depicted below:
Caption: Key considerations for the scale-up of the synthesis process.
Process Safety Management
Cyanide Handling: Hydrogen cyanide (HCN) is a highly toxic gas that can be generated if the cyanide salt is exposed to acidic conditions. On a large scale, the use of a closed system with a robust scrubbing system for any potential HCN off-gassing is mandatory. The pH of the reaction mixture during the Strecker synthesis must be carefully controlled to remain basic.
Exothermicity: The formation of the aminonitrile is an exothermic reaction. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A well-designed cooling system for the reactor is crucial to maintain temperature control and prevent runaway reactions. The rate of addition of the cyanide solution must be carefully controlled and tied to the reactor's cooling capacity.
Ammonia Off-Gassing: The hydrolysis step generates ammonia gas. A scrubber system containing an acidic solution (e.g., dilute sulfuric acid) is required to neutralize the ammonia before venting.
Corrosion: The use of concentrated hydrochloric acid in the hydrolysis step necessitates the use of corrosion-resistant reactors, such as glass-lined or Hastelloy reactors.
Process Optimization and Control
Reaction Kinetics: A thorough understanding of the reaction kinetics of both the Strecker reaction and the hydrolysis step is essential for optimizing reaction times and temperatures at scale. Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, can be employed to monitor the reaction progress in real-time.
Mixing: Efficient mixing is critical, especially in the heterogeneous slurry that may form during the Strecker reaction. The choice of agitator type and speed should be carefully considered to ensure good mass transfer.
Solvent Selection: While water is a common solvent for the Strecker reaction at the lab scale, on an industrial scale, the use of an organic solvent or a biphasic system might be preferred to facilitate product isolation and minimize aqueous waste streams. For crystallization, the choice of solvent will significantly impact yield, purity, and crystal morphology.
Continuous Flow Processing: For large-scale production, transitioning from a batch to a continuous flow process can offer significant advantages in terms of safety, heat management, and process control.
[6]
Product Isolation and Purification
Crystallization: The crystallization of the hydrochloride salt is a critical step that determines the final purity and physical properties of the product. Key parameters to control include the cooling rate, agitation, and the use of anti-solvents. Seeding the crystallization can also improve batch-to-batch consistency.
Drying: The final product must be dried to remove residual solvents. The drying method (e.g., tray dryer, agitated filter dryer) and conditions (temperature, vacuum) should be chosen to avoid product degradation.
Key Process Parameters: Lab vs. Scale-Up
Parameter
Laboratory Scale (10-100 g)
Pilot/Industrial Scale (10-100 kg)
Rationale for Change
Reaction Vessel
Glass Flask
Glass-Lined or Hastelloy Reactor
Corrosion resistance to HCl and better heat transfer.
Reagent Addition
Manual (Dropping Funnel)
Metering Pumps with Feedback Control
Precise control of addition rate to manage exotherm.
Temperature Control
Ice Bath / Heating Mantle
Jacketed Reactor with Thermal Fluid
Efficient and uniform heating and cooling.
Mixing
Magnetic Stirrer / Overhead Stirrer
Impeller Agitator (e.g., Pfaudler)
Ensures homogeneity in a larger volume.
Process Monitoring
TLC / GC-MS (Offline)
PAT (e.g., In-situ IR/Raman)
Real-time monitoring for better process control.
Work-up
Separatory Funnel / Rotary Evaporator
Centrifuge / Filter Dryer
Efficient separation and drying of large quantities.
Safety
Fume Hood
Closed System with Scrubbers
Containment of toxic gases and safe handling of reagents.
Conclusion
The synthesis of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride via a modified Strecker reaction is a viable and robust method. While the laboratory-scale synthesis is relatively straightforward, a successful and safe scale-up requires a thorough understanding of process safety, reaction engineering, and crystallization principles. By carefully considering the factors outlined in this guide, researchers and drug development professionals can effectively transition this synthesis from the bench to manufacturing, ensuring a reliable supply of this important pharmaceutical intermediate.
References
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Org. Process Res. Dev. 2021, 25, 1, 138–145. [Link]
Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Org. Process Res. Dev. 2019, 23, 6, 1262–1268. [Link]
Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Molecules 2015, 20, 18036-18048. [Link]
Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Org. Process Res. Dev. 2017, 21, 7, 941–955. [Link]
Strecker amino acid synthesis. In Wikipedia. [Link]
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in α-Amino Acid Synthesis. Molecules 2020, 25, 12, 2794. [Link]
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm 2015, 17, 1056-1061. [Link]
Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. QuickCompany. [Link]
Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi 2007, 127, 3, 459-71. [Link]
Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Org. Biomol. Chem. 2024, 22, 1152-1175. [Link]
Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Watanabe Chemical Industries, Ltd.. [Link]
Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. J. Org. Chem. 1999, 64, 15, 5575–5585. [Link]
α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Nat. Synth. 2022, 1, 304–312. [Link]
N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. J. Org. Chem. 2016, 81, 3, 1057–1074. [Link]
How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]
United States Patent 4,105,776.
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm 2015, 17, 1056-1061. [Link]
Method for crystallization of amino acids.
Preparation method of 2-amino-2-methyl-1-propyl alcohol.
The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
Technical Support Center: Troubleshooting Low Yield in 2-(Ethylamino)-2-methylpropanoic Acid Hydrochloride Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction: The Steric Challenge of AIB Derivatives Welcome to the Application Scientist Support Center.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction: The Steric Challenge of AIB Derivatives
Welcome to the Application Scientist Support Center. The synthesis of 2-(ethylamino)-2-methylpropanoic acid hydrochloride (also known as N-ethyl-α-aminoisobutyric acid HCl, or N-ethyl-AIB) presents unique thermodynamic and steric challenges. α-Aminoisobutyric acid (AIB) derivatives are highly valued in peptide engineering because their gem-dimethyl groups induce rigid helical conformations via the Thorpe-Ingold effect[1][2]. However, the exact same steric bulk that provides peptide stability severely complicates the synthesis of its N-alkylated derivatives. This guide addresses common synthetic bottlenecks and provides a field-proven, self-validating protocol to maximize your yield.
Part 1: Core Troubleshooting FAQs
Q1: I am using the Strecker synthesis (acetone + ethylamine + cyanide). The nitrile intermediate forms, but hydrolysis to the carboxylic acid yields mostly the amide. How do I drive the reaction to completion?Causality: You have encountered the classic "hindered nitrile" bottleneck. In a standard Strecker synthesis, the intermediate 2-(ethylamino)-2-methylpropanenitrile is highly sterically shielded by the gem-dimethyl group. While the initial hydration to the amide occurs relatively easily, the subsequent hydrolysis of the amide to the carboxylic acid requires a tetrahedral intermediate that is energetically unfavorable due to extreme steric clash[3][4]. Standard 6N HCl reflux will stall at this stage.
Actionable Fix: You must use extreme hydrolytic conditions to overcome the activation barrier. We recommend using a sealed pressure vessel (e.g., a heavy-walled glass bomb) with 12N HCl at 130°C for 48–72 hours. Alternatively, a two-step approach using 70% H2SO4 at 100°C followed by dilution and prolonged reflux can be employed. However, because these harsh conditions often lead to product degradation, we strongly recommend bypassing this route entirely (see Part 3).
Q2: I attempted direct N-alkylation of α-aminoisobutyric acid (AIB) with ethyl iodide and a base. Why is my yield of the target mono-ethyl product so low (<20%)?Causality: Direct alkylation of an unprotected amino acid is a statistically unselective process. Because the secondary amine becomes more nucleophilic after the first alkylation (due to the electron-donating effect of the ethyl group), the reaction rapidly proceeds to over-alkylation, forming N,N-diethyl-AIB. Furthermore, basic conditions promote unwanted esterification of the carboxylate group with ethyl iodide.
Actionable Fix: Direct alkylation requires transient protection (e.g., forming a copper(II) complex of AIB to protect the carboxylate and sterically hinder the amine, followed by alkylation and decomplexation). This adds multiple steps and reduces overall efficiency.
Q3: My final product is a sticky, hygroscopic syrup instead of a crystalline powder. How do I properly isolate the hydrochloride salt?Causality: N-alkyl amino acid hydrochlorides are highly soluble in water and readily trap solvent molecules, forming syrups if trace free acid or water remains in the matrix.
Actionable Fix: Ensure absolute dryness. Evaporate your final aqueous HCl solution under high vacuum at 50°C. Triturate the resulting gum with anhydrous diethyl ether or acetone to draw out residual water. For final crystallization, dissolve the crude solid in a minimum volume of hot absolute ethanol, and slowly add anhydrous diethyl ether until the solution becomes slightly turbid. Cool to 4°C to induce crystallization.
Part 2: Mechanistic Bottleneck Visualization
Fig 1. Mechanistic bottleneck in Strecker synthesis of hindered α-aminonitriles.
Part 3: The Expert Recommendation – Reductive Amination Pathway
As a Senior Application Scientist, I strongly advise abandoning the Strecker route for this specific molecule. The most efficient, scalable, and self-validating method is the reductive amination of commercially available AIB with acetaldehyde [5][6].
The Chemical Advantage: In this pathway, the steric hindrance of the gem-dimethyl group works for you rather than against you. It prevents the secondary amine product (N-ethyl-AIB) from reacting with a second equivalent of acetaldehyde, effectively halting over-alkylation. Furthermore, this route utilizes the pre-formed carboxylic acid of AIB, completely bypassing the harsh, low-yielding nitrile hydrolysis step.
Part 4: Quantitative Route Comparison
Synthetic Route
Typical Yield
Reaction Time
Primary Impurities
Scalability
Strecker Synthesis
15–30%
72+ hours
Amide intermediate, degradation tars
Poor (Harsh pressure conditions)
Direct Alkylation
< 20%
24 hours
N,N-diethyl-AIB, ethyl esters
Poor (Requires complex purification)
Reductive Amination
75–85%
18 hours
Trace unreacted AIB
Excellent (Mild conditions)
Part 5: Step-by-Step Methodology (Optimized Reductive Amination)
This protocol is designed as a self-validating system, incorporating built-in analytical checks to ensure success at each stage.
Suspend AIB (10 mmol) in 30 mL of anhydrous methanol in a round-bottom flask.
Add glacial acetic acid dropwise until the apparent pH of the suspension is ~5.5 (typically 0.5–1.0 mL). Causality: Mild acidity is required to protonate the carbonyl oxygen of acetaldehyde, facilitating nucleophilic attack by the amine without fully protonating the amine itself.
Cool the mixture to 0°C in an ice bath.
Slowly add acetaldehyde (12 mmol) via syringe. Stir at 0°C for 1 hour.
Step 2: Selective Reduction
Add NaBH₃CN (15 mmol) portion-wise over 15 minutes.
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside an AIB standard. Stain with ninhydrin. AIB (primary amine) will stain purple, while the N-ethyl product (secondary amine) will stain a distinct yellow/brown, confirming conversion.
Step 3: Quench and Ion-Exchange Purification
Quench the reaction by carefully adding 1N HCl until gas evolution (HCN and H₂) ceases and the pH is < 2.
Evaporate the methanol under reduced pressure.
Dissolve the residue in 10 mL of deionized water.
Load the aqueous solution onto a column packed with Dowex 50WX8 resin (H⁺ form). Wash the column with 100 mL of deionized water to remove inorganic salts and non-basic impurities.
Elute the product using 2N aqueous ammonia. Collect the ninhydrin-positive fractions and evaporate to dryness to yield the free base.
Step 4: Hydrochloride Salt Isolation
Dissolve the purified free base in a minimum amount of anhydrous ethanol.
Add 2.0 equivalents of 2M HCl in diethyl ether.
Slowly add excess anhydrous diethyl ether until the solution becomes turbid.
Chill at 4°C overnight to precipitate 2-(ethylamino)-2-methylpropanoic acid hydrochloride as a white crystalline solid. Filter, wash with cold ether, and dry in vacuo.
Part 6: Optimized Workflow Visualization
Fig 2. Optimized reductive amination workflow for N-ethyl-AIB hydrochloride synthesis.
Technical Support Center: Crystallization Optimization for 2-(Ethylamino)-2-methylpropanoic acid HCl
Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with optimizing the crystallization of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride (CAS: 1240528-14-6)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with optimizing the crystallization of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride (CAS: 1240528-14-6).
As an unnatural, sterically hindered,
N
-alkylated amino acid salt, this compound presents unique thermodynamic and kinetic challenges. The combination of a highly polar zwitterionic backbone, a solvated chloride counterion, and lipophilic steric bulk (gem-dimethyl and
N
-ethyl groups) disrupts ideal hydrogen-bonding lattices. This frequently leads to liquid-liquid phase separation (LLPS, or "oiling out"), extreme hygroscopicity, and poor nucleation kinetics.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-purity, filterable crystals.
Part 1: Physicochemical Profiling & Solvent Selection
The most critical decision in optimizing this crystallization is the solvent/antisolvent pairing. Because the solubility of the crystallizing species must ideally be in the range of 5–200 mg/mL at room temperature [3], highly polar solvents are required for dissolution, while moderately polar antisolvents are needed to induce supersaturation without triggering phase separation.
Table 1: Solvent / Antisolvent Matrix Evaluation
Primary Solvent
Antisolvent
Solubility Profile
Oiling Out (LLPS) Risk
Recommended Ratio (v/v)
Mechanistic Rationale
Water
Acetone / IPA
Extreme in H₂O
Critical
N/A
High supersaturation driving force forces the system into a stable miscibility gap [1].
Methanol
Ethyl Acetate
High in MeOH
Moderate
1 : 4
Good balance of polarity; however, rapid addition can still cause local supersaturation.
Ethanol
MTBE
Moderate in EtOH
Low
1 : 3
Slower solubility curve slope allows for precise control of the Metastable Zone Width (MSZW) [4].
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my compound "oil out" into a gummy syrup instead of crystallizing, and how do I fix it?
A1: "Oiling out" occurs when your crystallization trajectory enters a stable Liquid-Liquid Phase Separation (LLPS) region on the ternary phase diagram before crossing the nucleation boundary [1]. For 2-(Ethylamino)-2-methylpropanoic acid hydrochloride, the lipophilic
N
-ethyl and
α
-methyl groups create a miscibility gap in highly polar mixtures (like water/acetone). Because the integration of these sterically hindered solute molecules into a rigid crystal lattice is kinetically delayed, the system separates into a solute-rich emulsion [1].
The Fix: You must bypass the LLPS region by controlling the supersaturation rate.
Change the solvent system: Switch to an Ethanol/MTBE system to alter the thermodynamics [3].
Reduce dosing rates: Dose the antisolvent linearly over 4–6 hours rather than all at once.
Seed the MSZW: Introduce 1–2 wt% of crystalline seed halfway into the Metastable Zone Width (MSZW) to force heterogeneous nucleation before the oiling-out boundary is reached [4].
Q2: My isolated powder turns into a sticky paste on the filter paper. How do I handle this hygroscopicity?
A2: Hydrochloride salts of small, sterically hindered amino acids often exhibit deliquescence. The exposed chloride ion has a high solvation energy, and the disrupted hydrogen-bonding network of the
N
-ethyl group makes the solid highly susceptible to atmospheric moisture [2].
The Fix:
Inert Atmosphere: Conduct all filtration and drying steps under a dry nitrogen (N₂) blanket.
Anhydrous Washes: Wash the filter cake exclusively with cold, anhydrous antisolvent (e.g., anhydrous MTBE or heptane) to displace any residual polar solvent.
Vacuum Drying: Immediately transfer the cake to a vacuum oven (40–50 °C, < 10 mbar) to remove solvent before exposing it to ambient humidity.
Q3: I am getting a fine, unfilterable powder. How do I improve the crystal habit and size?
A3: Fine powders are the result of primary homogeneous nucleation, which occurs when local supersaturation is too high (e.g., dumping antisolvent into the reactor) [5]. This creates thousands of tiny nuclei simultaneously, leading to agglomeration and trapped impurities.
The Fix: Implement a Temperature-Cycling (Ostwald Ripening) protocol. After your initial crystallization, oscillate the reactor temperature by ±10 °C just below the solubility limit. The fine, thermodynamically unstable crystals will redissolve during the heating phase, and the solute will redeposit onto the larger, stable crystals during the cooling phase, significantly improving the mean chord length and filterability.
Part 3: Standard Operating Procedures (Protocols)
Protocol A: Seeded Antisolvent Crystallization
This protocol is designed as a self-validating system; if the solution remains clear after step 4, your MSZW is correctly calibrated.
Dissolution: Suspend 10.0 g of crude 2-(Ethylamino)-2-methylpropanoic acid HCl in 65 mL of anhydrous Ethanol. Heat to 50 °C with overhead stirring (250 rpm) until complete dissolution is achieved.
Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-warmed, jacketed crystallizer to remove foreign particulates that could cause uncontrolled nucleation.
Initial Antisolvent Charge: Dropwise, add 15 mL of anhydrous MTBE while maintaining the temperature at 50 °C. The solution must remain clear.
Seeding: Suspend 150 mg (1.5 wt%) of pure, milled seed crystals in 2 mL of MTBE. Inject this slurry into the crystallizer. Age the suspension for 60 minutes at 50 °C. Validation: You should observe a stable, non-dissolving seed bed.
Controlled Dosing: Using a syringe pump, dose an additional 180 mL of MTBE linearly over 4 hours (0.75 mL/min).
Cooling: Ramp the crystallizer temperature down to 5 °C at a strict cooling rate of 0.1 °C/min.
Isolation: Filter the resulting slurry under a nitrogen blanket. Wash the cake with 2 x 20 mL of cold (5 °C) anhydrous MTBE. Dry under vacuum at 45 °C for 12 hours.
Part 4: Mechanistic Visualizations
Thermodynamic pathways comparing oiling out (LLPS) versus controlled nucleation.
Workflow for the antisolvent crystallization of the hydrochloride salt.
References
Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo. [Link]
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. ACS Publications. [Link]
Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. [Link]
Special Issue : Anti-Solvent Crystallization. MDPI. [Link]
Troubleshooting
reducing impurities in 2-(Ethylamino)-2-methylpropanoic acid hydrochloride batch reactions
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the batch synthesis of sterically hindered non-natural amino acids...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the batch synthesis of sterically hindered non-natural amino acids.
The N-ethylation of 2-amino-2-methylpropanoic acid (α-aminoisobutyric acid, Aib) to form 2-(ethylamino)-2-methylpropanoic acid hydrochloride presents unique kinetic and thermodynamic challenges. The gem-dimethyl group at the α-carbon imposes significant steric bulk, which impedes imine formation while simultaneously shielding the resulting secondary amine. However, the high reactivity and volatility of acetaldehyde introduce competing side reactions, notably aldol condensation and N,N-diethylation.
This guide provides a self-validating framework to troubleshoot impurity formation, optimize reductive amination workflows, and ensure high-purity isolation of the hydrochloride salt.
Process Logic & Reaction Pathways
Understanding the mechanistic vectors of your reaction is the first step in impurity control. The diagram below illustrates the desired reductive amination pathway alongside the primary failure modes.
Caption: Mechanistic pathway of Aib reductive amination and major impurity vectors.
Troubleshooting Guide & FAQs
Q1: We are detecting 5-8% of the N,N-diethylated impurity in our final hydrochloride salt. How can we suppress over-alkylation while maintaining conversion?Causality & Solution:
Over-alkylation (N,N-diethylation) occurs when the secondary amine product reacts with excess acetaldehyde to form an intermediate iminium ion, which is subsequently reduced[1]. While the gem-dimethyl group of Aib provides steric shielding, the high localized concentration of acetaldehyde during batch addition can drive this side reaction.
To suppress this:
Stoichiometric Control: Limit acetaldehyde to a strict 1.05 - 1.10 equivalents.
Reagent Selection: Do not use aggressive reducing agents like NaBH₄. Instead, use Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is mild enough to tolerate the presence of unreacted aldehyde without rapidly reducing it to ethanol, allowing the slow imine equilibrium to dictate the reaction pace[2].
Temperature Profiling: Acetaldehyde boils at 20.2°C. Keep the reaction at 0-5°C during aldehyde addition to prevent evaporative loss (which skews stoichiometry and leaves excess reductant) and suppress aldol condensation, then warm to ambient (20°C) to drive the reduction.
Q2: Our reaction frequently stalls, leaving >15% unreacted 2-amino-2-methylpropanoic acid. How do we drive the reaction to completion?Causality & Solution:
The stalling is rarely a failure of the reducing agent; it is a failure of imine formation. The condensation of Aib with acetaldehyde releases water. In a standard batch reactor, the equilibrium for this sterically hindered Schiff base is unfavorable.
To drive conversion:
Water Scavenging: Introduce anhydrous magnesium sulfate (MgSO₄) or activated molecular sieves (3Å) into the reaction matrix to sequester water and push the equilibrium toward the imine[3].
Acid Catalysis: The formation of the imine requires a slightly acidic pH (typically 4.5–5.0) to protonate the carbonyl oxygen and increase its electrophilicity. Add 1.0 equivalent of glacial acetic acid to the reaction mixture[1].
Q3: Post-reaction, our isolated 2-(ethylamino)-2-methylpropanoic acid hydrochloride contains high levels of inorganic boron salts. What is the most reliable isolation strategy?Causality & Solution:
Amino acids are zwitterionic; at alkaline pH, they form highly water-soluble carboxylate salts, making standard organic extraction (e.g., into dichloromethane) impossible. Borate salts (byproducts of NaBH(OAc)₃) also reside in the aqueous phase.
To isolate the product cleanly, utilize an isoelectric focusing and hot-solvent extraction strategy:
Adjust the reaction mixture to the isoelectric point of the product (pH ~6.0) to maximize the neutral zwitterion concentration.
Evaporate the reaction solvent to dryness and extract the crude solid residue with hot absolute ethanol. The N-ethyl amino acid zwitterion is soluble in hot ethanol, whereas inorganic borates and sodium salts are practically insoluble.
Filter out the inorganic salts, then treat the ethanolic filtrate with anhydrous HCl to precipitate the pure hydrochloride salt.
Quantitative Data: Impact of Reaction Parameters
The table below summarizes the causality between reducing agent choice, stoichiometry, and the resulting impurity profile during a standard 100 mmol batch synthesis.
Table 1: Comparative analysis of batch conditions on Aib reductive amination.
Reducing Agent
Acetaldehyde (Eq)
Additive / Conditions
Conversion (%)
N,N-Diethyl Impurity (%)
Boron Carryover (ppm)
NaBH₄
1.5
MeOH, 20°C
65
12.4
>1000
NaBH₃CN
1.2
MeOH, pH 5, 20°C
88
5.1
~500
NaBH(OAc)₃
1.1
DCE, 0°C to 20°C
92
1.8
<50
NaBH(OAc)₃
1.05
DCE, 3Å Sieves, 0°C
>98
<0.5
<10
Standard Operating Procedure: Optimized Batch Synthesis & Crystallization
Objective: Synthesis of 2-(ethylamino)-2-methylpropanoic acid hydrochloride with <0.5% over-alkylated impurity and <10 ppm inorganic carryover.
Step 1: Imine Formation
Charge a dry, nitrogen-purged reactor with 2-amino-2-methylpropanoic acid (1.0 eq, 100 mmol) and anhydrous 1,2-dichloroethane (DCE) (300 mL).
Cool the suspension to 0–5°C using an ice-water bath.
Add acetaldehyde (1.05 eq, 105 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature <5°C. Stir for 1 hour to establish imine equilibrium.
Step 2: Reduction
5. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq, 140 mmol) in small portions over 45 minutes to control hydrogen evolution and thermal spikes.
6. Remove the cooling bath and allow the reaction to warm to 20°C. Stir for 12 hours.
Step 3: Quench and Isoelectric Solvent Swap
7. Quench the reaction by adding deionized water (50 mL). Adjust the aqueous phase to pH 6.0 using 1N NaOH to form the product zwitterion.
8. Filter the mixture through a Celite pad to remove the molecular sieves.
9. Remove the DCE and water completely under reduced pressure (rotary evaporator, 45°C) to yield a crude solid residue.
10. Suspend the residue in hot absolute ethanol (200 mL) and heat to 70°C for 30 minutes. The organic product dissolves while inorganic borates remain suspended.
11. Filter the hot suspension through a fine glass frit to remove the inorganic salts.
Step 4: Hydrochloride Salt Formation
12. Transfer the clear ethanolic filtrate to a clean reactor and cool to 0°C.
13. Add a solution of 4M HCl in dioxane (1.2 eq, 120 mmol) dropwise. The hydrochloride salt of the product will precipitate immediately.
14. Stir for 1 hour at 0°C to maximize crystal yield.
15. Filter the crystals under vacuum, wash with cold ethanol (50 mL), and dry in a vacuum oven at 40°C to a constant weight.
Caption: Self-validating downstream workflow utilizing isoelectric focusing and hot ethanol extraction.
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
2-(Ethylamino)-2-methylpropanoic acid hydrochloride vs alpha-aminoisobutyric acid in peptide design
Comparative Guide: 2-(Ethylamino)-2-methylpropanoic Acid Hydrochloride vs. α -Aminoisobutyric Acid (Aib) in Peptide Design Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: 2-(Ethylamino)-2-methylpropanoic Acid Hydrochloride vs.
α
-Aminoisobutyric Acid (Aib) in Peptide Design
Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals
In the pursuit of metabolically stable, highly specific peptide therapeutics, the incorporation of non-proteinogenic amino acids is a foundational strategy. Two critical building blocks in this arsenal are α
-aminoisobutyric acid (Aib) and its N-alkylated derivative, 2-(Ethylamino)-2-methylpropanoic acid hydrochloride (N-Ethyl-Aib) .
While structurally similar—differing only by an ethyl group on the
α
-amine—these two residues serve diametrically opposed functions in peptide secondary structure and present vastly different challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective, data-driven comparison of their physicochemical impacts and details the experimental workflows required to utilize them effectively.
Structural and Mechanistic Divergence
The Helix Inducer:
α
-Aminoisobutyric Acid (Aib)
Aib is characterized by its gem-dimethyl group at the
α
-carbon. This extreme local steric bulk severely restricts the rotational freedom of the peptide backbone (
ϕ
and
ψ
angles), forcing the sequence into right- or left-handed
α
-helical or
310
-helical conformations via the Thorpe-Ingold effect [1]. Crucially, because the
α
-amine is primary, once incorporated into the peptide backbone, it forms a secondary amide that retains its N-H proton. This allows Aib to actively participate as a hydrogen bond donor in the helical network, stabilizing the secondary structure [2].
The Helix Disruptor & Permeability Enhancer: 2-(Ethylamino)-2-methylpropanoic Acid
2-(Ethylamino)-2-methylpropanoic acid is the N-ethylated analog of Aib. The addition of the N-ethyl group fundamentally alters its structural role:
Hydrogen Bond Elimination: Upon coupling, the secondary amine becomes a tertiary amide. Lacking an amide proton, it cannot act as a hydrogen bond donor, effectively terminating standard
α
-helical hydrogen bonding networks (acting as a "structure breaker" akin to proline, but with higher rigidity).
Lipophilicity & Bioavailability: The N-ethyl group significantly increases the lipophilicity (LogP) of the peptide. N-alkylation is a proven strategy to mask polar amide bonds, thereby enhancing membrane permeability and oral bioavailability.
Extreme Steric Shielding: The combination of the N-ethyl group and the
α
-gem-dimethyl groups creates a neo-pentyl-like steric environment, rendering the adjacent peptide bonds nearly impervious to proteolytic cleavage.
Fig 1: Mechanistic divergence of Aib vs N-Ethyl-Aib on peptide secondary structure.
Quantitative Performance Comparison
The following table summarizes the physicochemical and synthetic profiles of both building blocks when incorporated into a peptide backbone.
The most significant practical difference between these two residues lies in SPPS. Coupling an incoming amino acid onto the N-terminus of an already incorporated Aib residue is moderately difficult. Coupling onto the N-terminus of an incorporated N-Ethyl-Aib residue is notoriously difficult due to the massive steric clash between the N-ethyl group and the
α
-dimethyl groups.
Protocol A: Standard Incorporation of Aib
Self-Validating Rationale: Aib's steric hindrance slows down acylation. Using a highly reactive uronium salt (HATU) ensures complete coupling without significant epimerization risks (since Aib is achiral).
Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 20 mins.
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF.
Activation & Coupling:
Dissolve 0.4 mmol (4 eq) of Fmoc-Aib-OH and 0.38 mmol (3.8 eq) HATU in minimal DMF.
Add 0.8 mmol (8 eq) of DIEA. Stir for 1 minute to pre-activate.
Add mixture to resin and agitate at room temperature for 60 minutes.
Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling.
Protocol B: Extreme Coupling onto N-Ethyl-Aib
Self-Validating Rationale: Standard reagents (HATU/DIC) will fail to couple onto the sterically shielded secondary amine of N-Ethyl-Aib. Triphosgene generates an highly reactive isocyanate/acid chloride intermediate. Furthermore, because the monomer is often supplied as a hydrochloride salt [3], precise base equivalents are critical.
Neutralization (If using the HCl salt monomer): If coupling the 2-(Ethylamino)-2-methylpropanoic acid HCl salt directly, dissolve in DMF and add 1.2 equivalents of DIEA prior to Fmoc-protection or coupling to free the amine.
Coupling the Next Residue onto N-Ethyl-Aib (Triphosgene Method):
Caution: Triphosgene is highly toxic. Perform strictly in a fume hood.
Dissolve 0.4 mmol (4 eq) of the incoming Fmoc-AA-OH in dry THF or DCM.
Add 0.133 mmol (1.33 eq, providing 4 eq of phosgene equivalents) of triphosgene.
Add 1.2 mmol (12 eq) of 2,4,6-collidine dropwise on ice to form the acid chloride.
Reaction: Add the activated mixture to the resin containing the N-terminal N-Ethyl-Aib. Agitate at 50°C using a microwave peptide synthesizer for 4 hours.
Validation (Critical Step): The Kaiser test yields false negatives for secondary amines. You must use the Chloranil test (which detects secondary amines) or perform a micro-cleavage (TFA/TIPS/H2O 95:2.5:2.5 for 1 hr) followed by LC-MS analysis to verify the mass shift of the coupled product.
Fig 2: Decision matrix and workflow for coupling onto sterically hindered
α
-dialkyl residues.
Application Guide: When to Choose Which?
Choose Aib when designing stapled peptides,
α
-helical antimicrobial peptides (AMPs), or receptor agonists (like GLP-1 analogs) where maintaining a rigid, extended helical conformation is required for target binding [1][2].
Choose 2-(Ethylamino)-2-methylpropanoic acid when designing orally bioavailable cyclic peptides or peptidomimetics where you specifically need to disrupt a hydrogen bond to improve membrane permeability (via passive diffusion), or when creating an ultra-stable localized turn motif that is entirely resistant to enzymatic degradation.
References
Molecular-Level Design Principles and Strategies of Peptide Self-Assembly Nanomaterials
Dove Medical Press
URL:[Link]
Peptides and peptidomimetics as regulators of protein-protein interactions
National Institutes of Health (PMC)
URL:[Link]
As a Senior Application Scientist, I understand that managing chemical logistics and safety is just as critical as the experimental data you generate. 2-(Ethylamino)-2-methylpropanoic acid hydrochloride (CAS: 1240528-14-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that managing chemical logistics and safety is just as critical as the experimental data you generate. 2-(Ethylamino)-2-methylpropanoic acid hydrochloride (CAS: 1240528-14-6) is a specialized, non-proteinogenic amino acid derivative frequently utilized in drug development and peptide synthesis.
While its structural rigidity provides excellent pharmacokinetic properties in drug design, its specific chemical nature—an organic amine hydrochloride salt—dictates strict handling and disposal protocols. Improper disposal not only violates environmental regulations but can also compromise laboratory safety and downstream waste treatment facilities.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and disposal of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride, grounded in established Environmental Health and Safety (EHS) frameworks.
Physicochemical Profiling & Causality
To understand how to dispose of a chemical, we must first understand why it behaves the way it does. The physical and chemical properties of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride directly dictate its waste classification.
Contains carbon, nitrogen, and chlorine. Must be treated as halogenated organic waste [1].
Molecular Weight
167.63 g/mol
Relatively low molecular weight; easily forms fine, easily dispersible powders.
Physical State
Solid (Crystalline Powder)
Prone to aerosolization. Requires careful sweeping during spills to avoid inhalation hazards.
Solubility
Highly soluble in water
Aqueous spills will spread rapidly. Cannot be disposed of via standard sink drains[2].
Aqueous pH
Acidic (Typically pH 3.0 - 5.0)
The dissociation of the hydrochloride salt releases protons. Aqueous waste may require neutralization prior to final EHS collection[3].
The Causality of Halogenated Waste:
The most critical factor in disposing of this compound is the presence of the hydrochloride (HCl) salt. While the parent amino acid is non-halogenated, the salt form introduces chloride ions into the waste stream. During commercial waste incineration, halogens can catalyze the formation of highly toxic dioxins and furans if not combusted at specific, ultra-high temperatures. Therefore, this compound must be strictly segregated into halogenated waste streams to ensure it is routed to properly equipped incineration facilities[1].
Spill Response & Mitigation Workflow
In the event of an accidental release, immediate and informed action is required. The response differs significantly depending on whether the compound is in its dry powder form or dissolved in an aqueous buffer.
Workflow for mitigating solid and aqueous spills of 2-(Ethylamino)-2-methylpropanoic acid HCl.
Step-by-Step Spill Mitigation Protocol:
Isolate the Area: Restrict access to the spill zone. Ensure you are wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat).
For Solid Spills: Do not use a standard brush, which can aerosolize the powder. Use a damp paper towel or an anti-static scoop to carefully collect the solid. Place the collected material into a sealable, compatible hazardous waste container.
For Aqueous Spills: Contain the spread using chemical spill pads or an inert absorbent powder (e.g., vermiculite or sand). Once the liquid is fully absorbed, scoop the saturated material into a hazardous waste container.
Decontamination: Wipe down the affected surface with a mild detergent solution, followed by a water rinse. Dispose of all cleaning materials (paper towels, gloves) as hazardous waste, as they are now contaminated[4].
Waste Segregation & Disposal Plan
Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratory generators are legally responsible for the proper characterization and disposal of their chemical waste from the moment it is generated until its final destruction[5].
Dilution is never an acceptable alternative to disposal. Never pour solutions of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride down the drain[6].
Decision tree for the proper segregation and containerization of chemical waste streams.
Protocol A: Disposal of Solid Waste (Unused Chemical or Powders)
Container Selection: Use a rigid, leak-proof, high-density polyethylene (HDPE) or glass container. Do not use biohazard bags or standard trash bags[7].
Segregation: Ensure the container is strictly designated for Halogenated Organic Solids . Do not mix with strong oxidizing agents or strong bases, as the amine group can undergo unwanted, potentially exothermic reactions.
Labeling: Attach a standard EHS Hazardous Waste tag. Clearly write the full chemical name: "2-(Ethylamino)-2-methylpropanoic acid hydrochloride". Do not use abbreviations or chemical formulas[2]. Check the boxes for "Toxic" and "Irritant".
Protocol B: Disposal of Aqueous Solutions
pH Assessment: Because this is a hydrochloride salt, aqueous solutions will be acidic. Check the pH using indicator paper.
Containerization: Pour the solution into a designated Halogenated Aqueous Waste carboy. Ensure the carboy is chemically compatible (HDPE is preferred) and features a self-closing or securely screwed cap[7].
Volume Management: Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion. Keep the container closed at all times unless actively adding waste[8].
Protocol C: Handling Contaminated Labware
The "First Rinse" Rule: The highest concentration of residual chemical remains on the glassware immediately after use. The first rinse of any beaker, flask, or vial that contained this compound must be collected and disposed of as hazardous aqueous waste[8].
Subsequent Rinses: Once the first rinse is collected, the glassware can generally be washed according to standard laboratory protocols, provided your institutional EHS policy permits it.
Empty Primary Containers: If the original vendor bottle is completely empty (no pourable or scrapeable content remains), deface the label with a thick marker (draw a large "X" over it) and dispose of it in the designated glass disposal box, unless local regulations require it to be treated as hazardous waste[3].
Regulatory & EHS Compliance
Maintaining a compliant laboratory environment requires strict adherence to federal and institutional guidelines.
Accumulation Limits: Do not accumulate waste indefinitely. Most institutions require waste to be transferred to a central EHS facility within 90 days to 6 months of the generation date[8].
Secondary Containment: Always store your active hazardous waste containers in secondary containment trays to catch any potential leaks or spills before they reach the environment[5].
Training: Ensure all personnel handling this compound have completed up-to-date RCRA hazardous waste management training[9].
By understanding the physicochemical properties of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride and adhering to these structured disposal protocols, researchers can ensure a safe, compliant, and environmentally responsible laboratory workspace.
References
Management of Waste - Prudent Practices in the Laboratory
Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press
URL:[Link]
How to Dispose of Chemical Waste | Environmental Health and Safety
Source: Case Western Reserve University
URL:[Link]
Chemical Waste Collection & Disposal
Source: Grundon Waste Management
URL:[Link]
A Researcher's Guide to the Safe Handling of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride
As drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-tested safety and logistical information for handling 2...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-tested safety and logistical information for handling 2-(Ethylamino)-2-methylpropanoic acid hydrochloride (CAS No. 1240528-14-6). The protocols outlined here are designed to ensure the integrity of your research and, most importantly, your personal safety.
Hazard Identification and Risk Assessment: Know Your Compound
2-(Ethylamino)-2-methylpropanoic acid hydrochloride is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Understanding these risks is the foundation of a safe handling plan. The hydrochloride salt form suggests it may be corrosive and requires careful handling to avoid contact with skin, eyes, and the respiratory system[1][2].
Core Principles of Exposure Minimization:
Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all weighing and solution preparation activities to minimize inhalation exposure[2][3].
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear signage indicating the required PPE should be prominently displayed.
Personal Protective Equipment (PPE): PPE is the last line of defense. The specific recommendations below are based on the known hazards of this compound and general best practices for handling similar chemical structures[4].
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical. The following table summarizes the minimum required PPE for handling 2-(Ethylamino)-2-methylpropanoic acid hydrochloride in various laboratory scenarios.
Activity
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Transporting unopened container
Safety glasses with side shields
Nitrile gloves
Lab coat
Not generally required
Weighing and solid handling
Chemical safety goggles
Nitrile gloves
Lab coat
N95 or higher-rated respirator
Preparing solutions
Chemical safety goggles or face shield
Nitrile gloves
Lab coat
Not required if in a fume hood
Handling solutions
Safety glasses with side shields
Nitrile gloves
Lab coat
Not generally required
Cleaning spills
Chemical safety goggles and face shield
Heavy-duty nitrile or neoprene gloves
Chemical-resistant apron over lab coat
Respirator with appropriate cartridge
Justification for PPE Selection:
Eye Protection: Due to the risk of serious eye irritation, chemical safety goggles are essential to form a complete seal around the eyes, especially when handling the solid powder which can become airborne[5][6]. A face shield provides an additional layer of protection during activities with a higher splash risk[4][5].
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with this type of compound[5]. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination[7].
Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing[5]. For larger-scale operations or when cleaning up significant spills, a chemical-resistant apron is recommended[4].
Respiratory Protection: Handling the fine powder outside of a fume hood poses an inhalation risk[2]. A respirator is necessary in these situations to prevent respiratory tract irritation[6].
Step-by-Step Handling and Disposal Protocols
3.1. Safe Handling and Preparation of Solutions:
Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed[8].
Donning PPE: Put on all required PPE as outlined in the table above.
Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder. Use a spatula to carefully transfer the solid. Avoid creating dust.
Dissolving: Add the weighed solid to the solvent slowly. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible during this process.
Storage: Store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][9].
Decontamination: After handling, wipe down the work surface and any equipment used with a suitable solvent. Wash hands thoroughly with soap and water[10].
3.2. Waste Disposal Plan:
Classification: All waste containing 2-(Ethylamino)-2-methylpropanoic acid hydrochloride, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous chemical waste.
Collection: Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Adhere strictly to all local, regional, and national regulations for hazardous waste disposal[7][11]. Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being discarded[12].
Emergency Procedures: Plan for the Unexpected
4.1. Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[13][14]. Seek medical attention if irritation persists[2].
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[13][15]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[13].
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[14][16].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][14].
4.2. Spill Response Workflow:
A minor spill of 2-(Ethylamino)-2-methylpropanoic acid hydrochloride can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your EHS office immediately.
Caption: Workflow for managing a minor chemical spill.
Detailed Spill Cleanup Protocol (Minor Spill):
Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the spill area[17].
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.
Containment: For liquids, surround the spill with an inert absorbent material like vermiculite or sand to prevent it from spreading[17].
Cleanup: Carefully sweep up the solid material, avoiding dust generation, or cover the liquid spill with absorbent material[7]. Work from the outside of the spill inwards.
Collection: Place all contaminated materials into a clearly labeled, sealable container for hazardous waste disposal[7].
Decontamination: Clean the spill area thoroughly with soap and water, and decontaminate all tools used in the cleanup[18].
Report: Report the incident to your supervisor or EHS office, as per your institution's policy.
By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental procedures and contribute to a culture of safety within your laboratory.
References
U.S. Environmental Protection Agency. (1985). Chemical Emergency Preparedness Program: Interim Guidance - Chemical Profiles - Part II.
SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (n.d.).
Spectrum Chemical. (2019, February 20). SAFETY DATA SHEET - DIETHYLAMINE HYDROCHLORIDE.
Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Ethyl 2-hydroxy-2-methylpropionate.
Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
Enamine. (n.d.). SAFETY DATA SHEET - 2-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride.